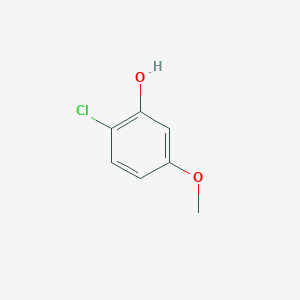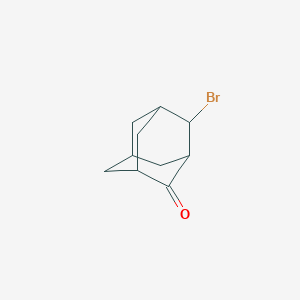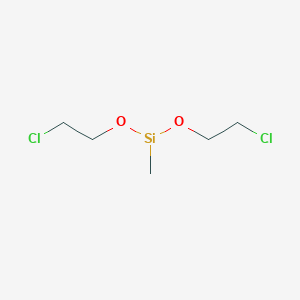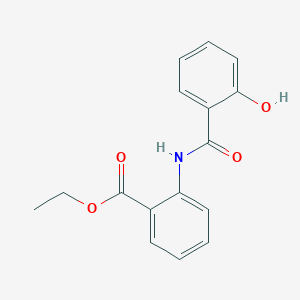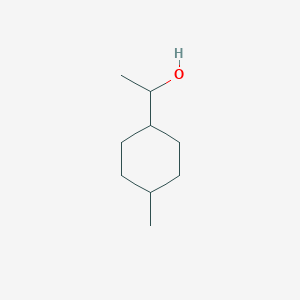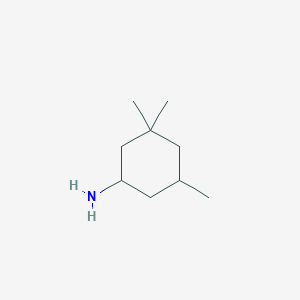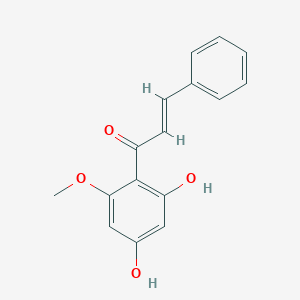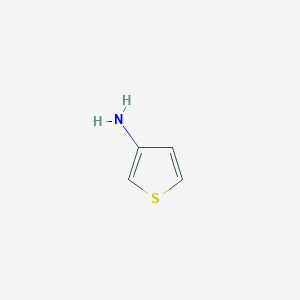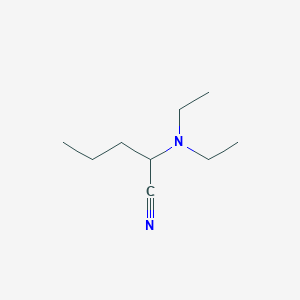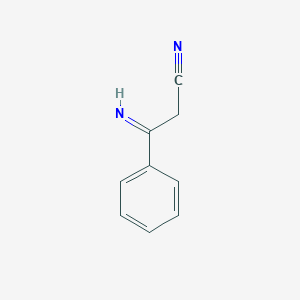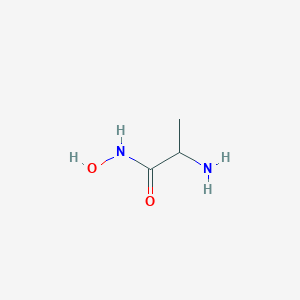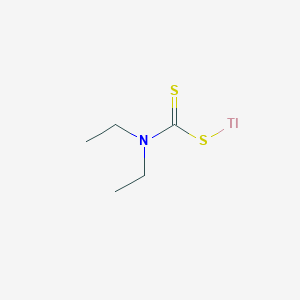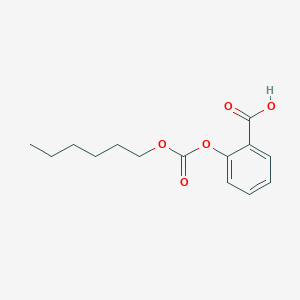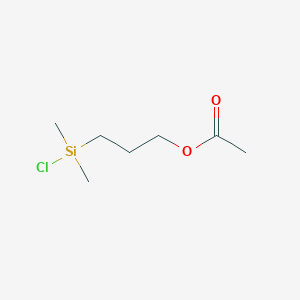
3-(Chlorodimethylsilyl)propyl acetate
Overview
Description
3-(Chlorodimethylsilyl)propyl acetate is an organosilicon compound with the molecular formula C7H15ClO2Si. It is characterized by the presence of a chlorodimethylsilyl group attached to a propyl acetate moiety. This compound is used in various chemical applications due to its unique properties, including its ability to act as a coupling agent and its reactivity with other chemical species .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chlorodimethylsilyl)propyl acetate typically involves the reaction of 3-chloropropyl acetate with chlorodimethylsilane. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, under controlled temperature conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of automated systems allows for precise control over reaction parameters, resulting in a high-quality product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 3-(Chlorodimethylsilyl)propyl acetate undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorodimethylsilyl group can be substituted with other functional groups, such as alkoxy or amino groups, under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to form silanols and acetic acid in the presence of water and a catalyst.
Condensation Reactions: It can participate in condensation reactions to form siloxane bonds, which are important in the production of silicone polymers
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkoxides or amines, and the reactions are typically carried out in anhydrous solvents to prevent hydrolysis.
Hydrolysis: Water and acidic or basic catalysts are used to facilitate the hydrolysis process.
Condensation Reactions: Silanol groups and catalysts such as tin or titanium compounds are used to promote condensation
Major Products Formed:
Substitution Reactions: Products include various organosilicon compounds with different functional groups.
Hydrolysis: The major products are silanols and acetic acid.
Condensation Reactions: The primary products are siloxane polymers
Scientific Research Applications
3-(Chlorodimethylsilyl)propyl acetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a coupling agent in the synthesis of organosilicon compounds and as a precursor for the production of silicone polymers.
Biology: The compound is used in the modification of surfaces to enhance biocompatibility and in the development of bioactive materials.
Medicine: It is employed in the synthesis of drug delivery systems and as a component in medical devices due to its biocompatibility.
Industry: The compound is used in the production of coatings, adhesives, and sealants, where its ability to form strong bonds with various substrates is advantageous .
Mechanism of Action
The mechanism of action of 3-(Chlorodimethylsilyl)propyl acetate involves its reactivity with other chemical species through the chlorodimethylsilyl group. This group can undergo nucleophilic substitution reactions, allowing the compound to form covalent bonds with other molecules. The acetate group can also participate in esterification and hydrolysis reactions, further expanding the compound’s reactivity profile .
Molecular Targets and Pathways: The primary molecular targets of this compound are other organosilicon compounds and substrates with reactive functional groups. The pathways involved include nucleophilic substitution, hydrolysis, and condensation reactions, which enable the compound to modify surfaces and form new chemical bonds .
Comparison with Similar Compounds
- 3-(Chlorodimethylsilyl)propyl methacrylate
- 3-(Chlorodimethylsilyl)propyl trimethoxysilane
- 3-(Chlorodimethylsilyl)propyl triethoxysilane
Comparison: 3-(Chlorodimethylsilyl)propyl acetate is unique due to the presence of the acetate group, which imparts different reactivity compared to similar compounds with methacrylate or alkoxysilane groups. The acetate group allows for esterification reactions, which are not possible with methacrylate or alkoxysilane derivatives. Additionally, the presence of the chlorodimethylsilyl group provides a versatile site for nucleophilic substitution, making the compound useful in a variety of synthetic applications .
Properties
IUPAC Name |
3-[chloro(dimethyl)silyl]propyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15ClO2Si/c1-7(9)10-5-4-6-11(2,3)8/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCCPRNJFJRJEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC[Si](C)(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10171513 | |
| Record name | 3-(Chlorodimethylsilyl)propyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10171513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18387-98-9 | |
| Record name | 1-Propanol, 3-(chlorodimethylsilyl)-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18387-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Chlorodimethylsilyl)propyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018387989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Chlorodimethylsilyl)propyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10171513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(chlorodimethylsilyl)propyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.407 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(Chlorodimethylsilyl)propyl acetate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2G7X884VX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


